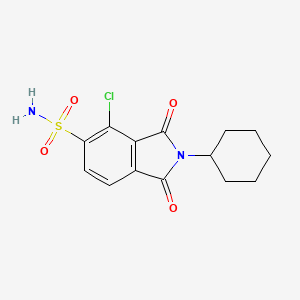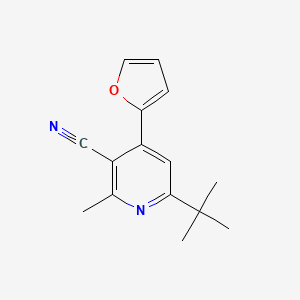
1,3-Benzenediamine, N-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyl group attached to the purine ring, which is further substituted with a chlorine atom and a benzene-1,3-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine typically involves the reaction of 9-benzyl-2,6-dichloro-9H-purine with benzene-1,3-diamine. The reaction is carried out in the presence of a suitable base, such as diisopropylethylamine (DIPEA), and a solvent like 1-butanol. The reaction mixture is heated, often using microwave irradiation, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography are employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The benzyl group can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and proteins.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions
Mechanism of Action
The mechanism of action of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-chloro-9H-purin-6-amine: This compound is structurally similar but lacks the benzene-1,3-diamine moiety.
6-Anilino-9-benzyl-2-chloro-9H-purines: These compounds have an aniline group instead of the benzene-1,3-diamine moiety and exhibit antiviral activity.
Uniqueness
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine is unique due to the presence of both the benzyl and benzene-1,3-diamine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
125802-64-4 |
|---|---|
Molecular Formula |
C18H15ClN6 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-N-(9-benzyl-2-chloropurin-6-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C18H15ClN6/c19-18-23-16(22-14-8-4-7-13(20)9-14)15-17(24-18)25(11-21-15)10-12-5-2-1-3-6-12/h1-9,11H,10,20H2,(H,22,23,24) |
InChI Key |
ISCKRRPGGHHBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=CC(=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)



![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)







